molecular formula C12H15NO2 B112295 (R)-1-benzylpyrrolidine-3-carboxylic acid CAS No. 216311-57-8

(R)-1-benzylpyrrolidine-3-carboxylic acid

Cat. No. B112295
M. Wt: 205.25 g/mol
InChI Key: RLRDUQNUBMAYDS-LLVKDONJSA-N
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Description

The compound would be described based on its molecular structure, which includes the arrangement of atoms and their bonds. The IUPAC name, molecular formula, and molecular weight are also part of the description.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, acidity or basicity (pKa), reactivity, and stability.


Scientific Research Applications

Synthesis and Properties

  • (R)-1-benzylpyrrolidine-3-carboxylic acid is a key chiral building block in the synthesis of biologically active compounds. An efficient synthesis process using a stereospecific and regioselective chlorination of an aziridinium ion intermediate was developed, achieving an 84% overall yield from (R)-styrene oxide. This process was demonstrated at a pilot scale with 17 kg output (Ohigashi, Kikuchi, & Goto, 2010).

Asymmetric Synthesis

  • Efficient asymmetric syntheses of the enantiomers of a potent member of the quinolonecarboxylic acid class of antibacterial agents have been developed. The S-(+) enantiomer showed significantly better in vivo activity against Pseudomonas aeruginosa compared to the racemic material (Rosen et al., 1988).

Antimicrobial Activity

  • Novel pyrrolidine derivatives synthesized using microwave assistance showed antimicrobial activity. Among these, 1-acetyl-2-benzylpyrrolidine-2-carboxamide was identified as the most potent product (Sreekanth & Jha, 2020).

Catalytic Applications

  • Chiral Mn-aminopyridine complexes were shown to catalyze benzylic C−H oxidation of arylalkanes with hydrogen peroxide, affording enantiomerically enriched arylalkanols and ketones. Optically pure N-Boc-(L)-proline, in combination with a specific complex, achieved high enantioselectivity (Talsi, Samsonenko, Ottenbacher, & Bryliakov, 2017).

Selective Ligand Synthesis

  • The synthesis of 1-benzyl derivative of a specific pyrrolidine dicarboxylic acid starting from cis-4-hydroxy-D-proline was achieved. This compound displayed good selectivity at metabotropic glutamate receptors, especially mGluR6, making it a useful pharmacological research tool (Tueckmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997).

Safety And Hazards

The compound’s safety profile would be assessed based on its toxicity, flammability, environmental impact, and handling precautions.


Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.


Please note that the availability of this information depends on the extent of research done on the specific compound. For a detailed analysis of “®-1-benzylpyrrolidine-3-carboxylic acid”, more specialized resources or databases may be needed. It’s also important to note that performing these analyses requires specialized knowledge and laboratory equipment. If you’re working in a research setting, I’d recommend consulting with experienced chemists or researchers.


properties

IUPAC Name

(3R)-1-benzylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRDUQNUBMAYDS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363854
Record name (3R)-1-Benzylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl-pyrrolidine-3-carboxylic acid

CAS RN

216311-57-8
Record name (3R)-1-Benzylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of lithium aluminum hydride (7.50 g) in 150 ml THF was cooled to -5° C. A solution of methyl 1-benzyl-5-oxo-3-pyrrolidine carboxylate (0.064 moles, 15.0 g) in THF was added dropwise. The mixture was heated to 40° C. for 16 hours. Water (25 ml) was added. The mixture was filtered and extracted with ether. The organic phase was washed with water, dried over sodium sulfate and concentrated to yield 11.65 g of N-benzyl-3-hydroxymethylpyrrolidine. (MS) The alcohol (0.06 moles, 11.5 g) in 75 ml 2N sulfuric acid was added dropwise to a stirred solution of chromium dioxide (0.15 moles, 15.0 g) in 100 ml 2N sulfuric acid. The solution was stirred at room temperature for 16 hours. The solution was treated with barium hydroxide hydrate (0.317 mmoles, 100 g) in 250 ml hot water. The solid was filtered and washed with water. The aqueous solution was extracted with ether. Carbon dioxide was bubbled through the solution until the pH was 7.0. The solution was filtered and concentrated to yield 4.5 g of N-benzyl-3-pyrrolidinecarboxylic acid. (MS) The oil was dissolved in 50 ml methanol. Dry HCl gas was bubbled through the solution. The solution was heated to near reflux for 4 hours and concentrated. The residue was neutralized with aqueous sodium bicarbonate. The product was extracted with ether, dried and concentrated to yield 3.0 g of methyl N-benzyl-3-pyrrolidinecarboxylate.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
chromium dioxide
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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